(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a unique structure with multiple chiral centers. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route includes the reaction of furan with maleic anhydride to form an exo-cycloadduct, which is then subjected to further chemical transformations to yield the desired isoindole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the isoindole ring .
Scientific Research Applications
(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the modulation of neurotransmitter levels and the regulation of pH in tissues .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but differs in the substituents attached to the isoindole ring.
(3aR,7aS)-2-acetyl-3a,7a-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: Another related compound with different functional groups that influence its chemical and biological properties.
Uniqueness
What sets (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione apart is its specific stereochemistry and the presence of a methyl group at the 2-position. This unique configuration can lead to distinct biological activities and reactivity patterns compared to its analogs .
Properties
CAS No. |
62950-21-4 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-3,6-7H,4-5H2,1H3/t6-,7+ |
InChI Key |
UAFTWHXBZBAYKV-KNVOCYPGSA-N |
Isomeric SMILES |
CN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
Canonical SMILES |
CN1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.